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yl)methanamine

Cat. No.: B1341123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel (tetrahydro-2H-pyran-3-yl)methanamine
analogs, focusing on two distinct classes with significant therapeutic potential: Dipeptidyl

Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and monoamine transporter

inhibitors with applications in neuropsychiatric disorders.

I. (Tetrahydro-2H-pyran-3-yl)methanamine Analogs
as DPP-4 Inhibitors
A prominent example of this class is Omarigliptin, a potent and selective DPP-4 inhibitor

developed for once-weekly administration.[1] This section compares the performance of

Omarigliptin with other established DPP-4 inhibitors, known as "gliptins."

Data Presentation: In Vitro Potency and
Pharmacokinetics
The following tables summarize the in vitro potency and pharmacokinetic properties of

Omarigliptin in comparison to other widely used DPP-4 inhibitors.
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Compound
DPP-4 IC50
(nM)

Selectivity
over DPP-8

Selectivity
over DPP-9

Reference

Omarigliptin 1.6 >41,875-fold >41,875-fold [1][2]

Sitagliptin 18 >2,600-fold >5,500-fold [1]

Linagliptin 1 >10,000-fold >10,000-fold [3]

Vildagliptin 62 >200-fold >30-fold [3]

Table 1: In Vitro Potency and Selectivity of DPP-4 Inhibitors.

Parameter Omarigliptin Sitagliptin Linagliptin Reference

Dosing

Frequency
Once-weekly Once-daily Once-daily [3][4]

T1/2 (humans, h) ~120 ~12.4 ~100-150 [1][3]

Primary Route of

Elimination
Renal Renal Fecal [3][4]

Oral

Bioavailability

(%)

Good (~100% in

preclinical

species)

~87 ~30 [1][3]

Table 2: Comparative Pharmacokinetic Properties of DPP-4 Inhibitors.

Experimental Protocols
In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory

activity of test compounds against DPP-4.

Reagent Preparation:

Prepare a stock solution of the test compound (e.g., in DMSO).
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Prepare serial dilutions of the test compound in an appropriate assay buffer (e.g., Tris-HCl,

pH 7.5).

Dilute recombinant human DPP-4 enzyme to a working concentration in the assay buffer.

Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-

Pro-AMC), in the assay buffer.

Assay Procedure (96-well plate format):

Add 20 µL of the test compound dilutions to the wells.

For control wells, add 20 µL of assay buffer (for 100% activity) or a known DPP-4 inhibitor

(for positive control).

Add 20 µL of the diluted DPP-4 enzyme solution to all wells except for the blank (no

enzyme) wells.

Incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

Incubate the plate at 37°C for 30-60 minutes, protected from light.

Data Acquisition and Analysis:

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an

emission wavelength of ~460 nm using a fluorescence plate reader.

Subtract the background fluorescence (from wells without enzyme).

Calculate the percentage of inhibition for each concentration of the test compound relative

to the 100% activity control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a suitable dose-response curve.[5][6]

Mandatory Visualization
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Caption: DPP-4 Inhibition Pathway for Type 2 Diabetes Treatment.

II. (Tetrahydro-2H-pyran-3-yl)methanamine Analogs
as Monoamine Transporter Inhibitors
This section focuses on a series of (6-benzhydryl-tetrahydro-pyran-3-yl)-benzylamine analogs

that have been characterized as inhibitors of the dopamine transporter (DAT), serotonin

transporter (SERT), and norepinephrine transporter (NET). These transporters are crucial for

regulating neurotransmitter levels in the brain, and their inhibition is a key mechanism for many

antidepressant and psychostimulant drugs.

Data Presentation: Monoamine Transporter Binding
Affinities
The following table presents the structure-activity relationship (SAR) for a selection of these

analogs, highlighting their binding affinities (Ki) for DAT, SERT, and NET.
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Compoun
d

R1 R2
DAT Ki
(nM)

SERT Ki
(nM)

NET Ki
(nM)

Referenc
e

Parent

Compound
H H 15.3 10.2 22.5 [7]

Analog 2g 4-OH H 60.0 79.0 70.3 [7]

Analog

with CH2

linker

- - 45.7 473 37.7 [8]

Analog

with single

phenyl

- - 920 2490 240 [8]

Table 3: Binding Affinities (Ki) of (6-benzhydryl-tetrahydro-pyran-3-yl)-benzylamine Analogs at

Monoamine Transporters.

The data indicates that the benzhydryl group is crucial for potent activity at all three

transporters.[8] Modifications to the linker between the pyran ring and the benzylamine moiety

can modulate the potency and selectivity of the compounds.[8] For instance, introducing a

methylene linker in analog 16 resulted in a dopamine-norepinephrine reuptake inhibitor (DNRI)

profile.[8]

Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters

This protocol describes a general method for determining the binding affinity of test compounds

for DAT, SERT, and NET using rat brain tissue homogenates.

Tissue Preparation:

Dissect specific brain regions enriched in the transporter of interest (e.g., striatum for DAT,

brainstem for SERT, and frontal cortex for NET) from rats.

Homogenize the tissue in a cold buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4).
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Centrifuge the homogenate and wash the resulting pellet multiple times to remove

endogenous neurotransmitters.

Resuspend the final membrane pellet in the assay buffer.

Binding Assay (96-well plate format):

To each well, add the membrane preparation, the radioligand specific for the transporter

([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying

concentrations of the test compound.

For total binding, add buffer instead of the test compound.

For non-specific binding, add a high concentration of a known potent inhibitor for the

respective transporter.

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to

reach equilibrium.

Filtration and Counting:

Rapidly filter the contents of each well through glass fiber filters to separate the bound

from the free radioligand.

Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using

a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Determine the IC50 value of the test compound by plotting the percentage of specific

binding against the logarithm of the test compound concentration.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.[7][9]

Mandatory Visualization
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Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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